![molecular formula C21H23N3OS B2882074 4,5-Dimethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 886915-75-9](/img/structure/B2882074.png)

4,5-Dimethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

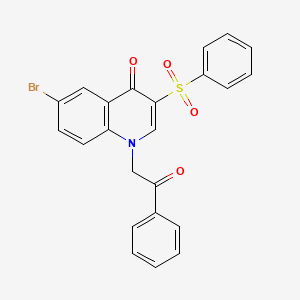

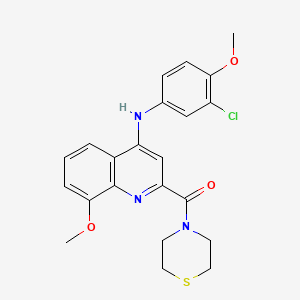

4,5-Dimethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole (DMAPT) is a synthetic compound that has been studied for its potential as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in the regulation of inflammation and cell proliferation.

科学的研究の応用

Antitumor and Anticancer Activities

Benzothiazoles and benzoxazoles, including derivatives similar to 4,5-Dimethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole, have been synthesized and evaluated for their antitumor activities against human breast cancer cell lines. These compounds have shown potent antitumor activity, especially derivatives with N-methyl piperazinyl substitution, indicating potential applications in cancer therapy (Abdelgawad et al., 2013).

Antimicrobial Activities

Another significant application area is in antimicrobial activities. Various benzothiazole derivatives have been synthesized and screened for in vitro antimicrobial studies. Among them, certain derivatives have shown excellent antibacterial and antifungal activities compared to standard drugs, suggesting their use as potent antimicrobial agents (Rajkumar et al., 2014).

Enzyme Inhibition

Benzothiazole derivatives bearing piperazine and thiocarbamate moieties have been investigated for their potential anticholinesterase properties. Some of these compounds have demonstrated inhibitory effects when compared with Donepezil, a known anticholinesterase drug, indicating their potential use in treating diseases related to enzyme dysfunction (Mohsen et al., 2014).

Corrosion Inhibition

Benzothiazole derivatives have also been explored for their corrosion inhibiting effects against steel in acidic solutions. These compounds provide high inhibition efficiencies, suggesting their application in protecting metals from corrosion in industrial settings (Hu et al., 2016).

作用機序

Target of Action

Similar compounds have been found to targetDNA gyrase , a type of topoisomerase that introduces negative supercoils (or relaxes positive supercoils) into DNA .

Mode of Action

It is suggested that similar compounds may have a new binding mode to dna gyrase, allowing for a more potent antibacterial effect . This interaction with DNA gyrase could lead to changes in the DNA structure, inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dna gyrase can disrupt dna replication and transcription, affecting the overall growth and proliferation of bacteria .

Pharmacokinetics

It is known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds have shown promising direct activity against gram-negative strains, and anti-biofilm activity against gram-positive strains .

Action Environment

Factors such as ph, temperature, and presence of other compounds can generally affect the action of similar compounds .

特性

IUPAC Name |

1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-15-8-9-18-20(16(15)2)22-21(26-18)24-12-10-23(11-13-24)19(25)14-17-6-4-3-5-7-17/h3-9H,10-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGPXPRFKXJDIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~3~-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2882000.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2882001.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2882002.png)

![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B2882003.png)

![3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2882010.png)